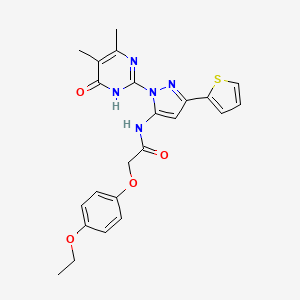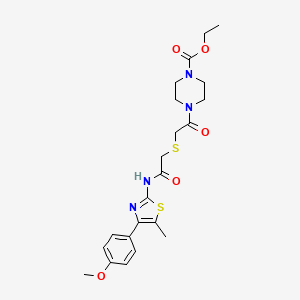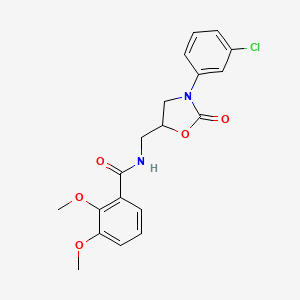
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives, which share some structural similarities with the given compound, includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
A study on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including similar structural motifs, emphasizes the efficiency of microwave-assisted reactions in producing pharmacologically active compounds. These compounds were screened for their antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Mistry & Desai, 2006).
Another research focused on novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists, highlighting the design, synthesis, and evaluation of these compounds as anticonvulsants. Some synthesized compounds showed considerable anticonvulsant activity, indicating the utility of such structures in developing new therapeutic agents (Faizi et al., 2017).
Chemical and Physical Characterization
Research into the protective qualities of the 3,4-dimethoxybenzyl moiety in N-protecting 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives provides insights into chemical modifications that enhance the reactivity and stability of heterocyclic compounds. This study may offer a foundation for understanding how structural features influence the chemical properties of compounds like N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide (Grunder-Klotz & Ehrhardt, 1991).
The development of polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides showcases the application of sophisticated drug delivery systems in agriculture. While not directly related to the compound , this study exemplifies the potential for utilizing advanced materials to enhance the effectiveness and reduce the environmental impact of chemical agents (Campos et al., 2015).
Mécanisme D'action
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice on safety precautions. While an SDS for the specific compound “N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide” is not available, similar compounds can present hazards such as skin and eye irritation, respiratory irritation, and potential harm if swallowed or inhaled .
Orientations Futures
The future directions in the study of this compound could involve further exploration of its synthesis, structural analysis, and potential biological activity. For instance, the synthesis of similar compounds, such as triazole derivatives, has been a topic of recent research due to their wide range of biological activities . Further studies could also explore the potential applications of this compound in pharmaceuticals, materials science, and other fields.
Propriétés
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-25-16-8-4-7-15(17(16)26-2)18(23)21-10-14-11-22(19(24)27-14)13-6-3-5-12(20)9-13/h3-9,14H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGSIQQDWLERJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)
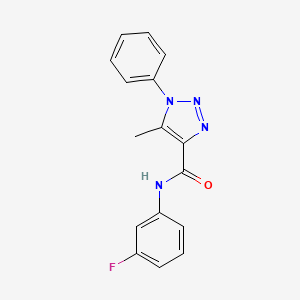
![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)
![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)
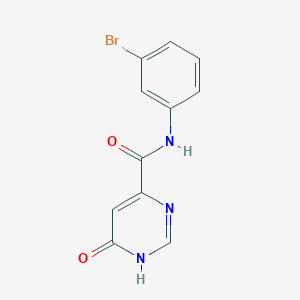
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2745654.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2745657.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
![(4-{[(4-Bromophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone](/img/structure/B2745659.png)
